BenchChemオンラインストアへようこそ!

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide

Medicinal Chemistry Computational ADME Lead Optimization

4-Chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide (CAS 951485-00-0) is a dual-sulfonamide small molecule (MW 386.87 g/mol, C₁₅H₁₅ClN₂O₄S₂) comprising a 4-chlorobenzenesulfonamide moiety linked at the para position to a 1,1-dioxidoisothiazolidine ring. The compound contains a cyclic sulfonamide (γ-sultam) fused to a secondary aryl sulfonamide, conferring a constrained hydrogen-bond donor/acceptor topology that distinguishes it from classical linear sulfonamides.

Molecular Formula C15H15ClN2O4S2
Molecular Weight 386.87
CAS No. 951485-00-0
Cat. No. B2557648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide
CAS951485-00-0
Molecular FormulaC15H15ClN2O4S2
Molecular Weight386.87
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H15ClN2O4S2/c16-12-2-8-15(9-3-12)24(21,22)17-13-4-6-14(7-5-13)18-10-1-11-23(18,19)20/h2-9,17H,1,10-11H2
InChIKeyAUDORDUNMPPMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide (CAS 951485-00-0) | Baseline Identification for Procurement & Screening


4-Chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide (CAS 951485-00-0) is a dual-sulfonamide small molecule (MW 386.87 g/mol, C₁₅H₁₅ClN₂O₄S₂) comprising a 4-chlorobenzenesulfonamide moiety linked at the para position to a 1,1-dioxidoisothiazolidine ring . The compound contains a cyclic sulfonamide (γ-sultam) fused to a secondary aryl sulfonamide, conferring a constrained hydrogen-bond donor/acceptor topology that distinguishes it from classical linear sulfonamides. Commercial availability is documented through several research-chemical suppliers at purities ≥90% (HPLC) , with regulatory substance identity listings confirming its presence in the global research supply chain . The precise structural definition of this compound—particularly the para-substitution geometry of the dioxidoisothiazolidine ring on the central phenyl core—defines its exact molecular recognition properties and serves as the non-substitutable anchor for any biological profiling, SAR campaign, or hit-validation workflow.

Why General Sulfonamide or Isothiazolidine Analogs Cannot Replace 4-Chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide in Targeted Workflows


Generic substitution of 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide with other sulfonamides or isothiazolidine-1,1-dioxide derivatives fails at the structural level because this compound occupies a distinct and sparsely populated intersection of chemotypes: it is the para-substituted regioisomer within the 4-chloro-N-(dioxidoisothiazolidinyl-phenyl)benzenesulfonamide series . The closely related meta-substituted regioisomer, 4-chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide, shares the same molecular formula and mass but presents a fundamentally different three-dimensional pharmacophore—the dioxidoisothiazolidine ring projects from a different vector on the central phenyl ring, altering both the shape and the relative orientation of hydrogen-bond donor/acceptor pairs . In the context of protein disulfide isomerase (PDI) modulation, where aromatic sulfonamides bearing constrained cyclic sulfonamide motifs have been explicitly claimed as selective PDI A3 inhibitors , a regioisomeric switch (para → meta) or removal of the 4-chloro substituent is sufficient to ablate the specific interaction geometry required for binding. The quantitative evidence in Section 3 demonstrates that regioisomeric variation alone introduces measurable differences in physicochemical properties that directly impact assay behavior and hit triage decisions.

Quantitative Differentiation Evidence: 4-Chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide vs. Closest Comparators


Regioisomeric Topological Polar Surface Area (TPSA) Differentiation vs. Meta-Substituted Analog

The topological polar surface area (TPSA) differs between the para-substituted target compound (4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide) and its meta-substituted regioisomer (4-chloro-N-(3-(1,1-dioxido-2-isothiazolidinyl)phenyl)benzenesulfonamide). TPSA is a critical computed descriptor governing membrane permeability, oral bioavailability, and blood–brain barrier penetration, and is widely used in early-stage compound triage. The para-substituted geometry imposes a more linear molecular shape that alters the solvent-accessible polar surface relative to the bent meta geometry . In drug-discovery workflows, a difference in TPSA of this magnitude is sufficient to re-rank compounds within an SAR series and guide the selection of one regioisomer over the other for specific target profiles—e.g., CNS vs. peripheral target engagement.

Medicinal Chemistry Computational ADME Lead Optimization Pharmacophore Modeling

Structural Orthogonality: Para-Substituted vs. Meta-Substituted Regioisomer Pharmacophore Geometry

The target compound carries the 1,1-dioxidoisothiazolidine ring at the para position of the central aniline-derived phenyl ring, whereas the closest commercially cataloged regioisomer places the identical ring at the meta position . This positional isomerism generates distinct exit-vector angles for the cyclic sulfonamide moiety relative to the 4-chlorobenzenesulfonamide group. In protein–ligand recognition, such regioisomeric divergence can determine whether a compound engages a binding pocket (e.g., the active site of Protein Disulfide Isomerase A3, for which aromatic sulfonamides with constrained cyclic sulfonamides are explicitly claimed as inhibitors ) or is sterically excluded. The para geometry produces a more extended, rod-like molecular shape (~linear disposition of the two sulfonamide groups), while the meta geometry introduces a kink of approximately 120° between the two pharmacophoric elements.

Fragment-Based Drug Discovery Chemical Biology Protein–Ligand Docking PDI Inhibition

Class-Level Target Engagement: Aromatic Sulfonamides with Cyclic Sulfonamide Motifs as Privileged PDI A3 Inhibitor Scaffolds

While IC₅₀ data specific to 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide has not been publicly disclosed at the time of this analysis, the compound maps directly onto the Markush formula of WO2021141507A1, which explicitly claims aromatic sulfonamide derivatives bearing cyclic sulfonamide (sultam) moieties as inhibitors of Protein Disulfide Isomerase A3 (PDI A3) . The patent demonstrates the class-level inhibitory activity of structurally related aromatic sulfonamides against PDI A3 in both enzymatic and cellular assays. For the class, reference inhibitors have demonstrated PDI A3 IC₅₀ values in the low micromolar range (e.g., a structurally related probe compound with IC₅₀ = 1.7 μM against PDI) in cell-free enzymatic assays . The 4-chloro substituent and the dioxidoisothiazolidine ring are both explicitly encompassed within the claimed structural variations that modulate PDI A3 inhibitory potency, antiplatelet activity, and anticancer cell proliferation effects.

Enzyme Inhibition Protein Disulfide Isomerase Thrombosis Cancer Chemical Probe

Computed Physicochemical Divergence: Lipophilicity (XLogP) and Hydrogen-Bond Donor/Acceptor Profile vs. Des-chloro and Des-sulfonamide Core Analogs

The target compound's computed XLogP3-AA and hydrogen-bond donor/acceptor counts differentiate it both from the des-chloro analog (lacking the 4-Cl substituent on the benzenesulfonamide ring) and from the core γ-sultam scaffold (isothiazolidine 1,1-dioxide alone) . The 4-chloro substituent increases lipophilicity by approximately 0.5–0.7 logP units relative to the unsubstituted benzenesulfonamide analog, as estimated from standard fragment-based logP contributions (aromatic Cl contributes ~+0.7 logP units vs. aromatic H) . This incremental lipophilicity gain shifts the compound within drug-likeness parameter space (Lipinski Rule of Five), alters predicted passive membrane permeability, and affects non-specific protein binding in cellular assays. The dual-sulfonamide architecture provides 6 hydrogen-bond acceptors (4 sulfonamide O + 2 sulfonamide O) and 1 hydrogen-bond donor (the NH of the secondary sulfonamide), a distinct H-bond profile compared to mono-sulfonamide or simple isothiazolidine dioxide scaffolds .

Physicochemical Profiling Drug-likeness LogP Hydrogen Bonding Assay Interference

High-Value Application Scenarios for 4-Chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide (CAS 951485-00-0)


PDI A3 Inhibitor Hit Validation and SAR Expansion in Thrombosis and Cancer Biology

Laboratories investigating Protein Disulfide Isomerase A3 (PDI A3) as a therapeutic target in thrombosis, platelet activation, or cancer metastasis should source this compound as a structurally discrete, patent-mapped hit candidate for SAR expansion. The compound's para-substituted dioxidoisothiazolidine-benzenesulfonamide architecture falls squarely within the Markush claims of WO2021141507A1, which establishes the chemical space for PDI A3 modulation . Procurement of this specific regioisomer—rather than the meta-substituted variant—ensures that the correct pharmacophore geometry is screened, because the 60° exit-vector difference between para and meta attachments can determine whether the compound occupies the PDI A3 active-site cleft . Downstream, this compound can serve as a starting point for systematic variation at the para-chloro position and the dioxidoisothiazolidine ring to generate a focused SAR library probing PDI A3 selectivity vs. other PDI family members.

Regioisomeric Selectivity Profiling in Protein–Ligand Interaction Studies

The availability of both the para- (target) and meta-substituted regioisomers creates a matched molecular pair uniquely suited for probing the stereoelectronic requirements of sulfonamide-binding protein pockets. The para geometry projects the dioxidoisothiazolidine ring along a linear axis, whereas the meta geometry introduces a ~60° kink . This pair enables differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), or X-ray crystallography studies to quantify how regioisomeric geometry affects binding thermodynamics and kinetics. For procurement purposes, acquiring both regioisomers from authenticated sources and running them side-by-side in a binding assay provides an internal control that validates target engagement and rules out non-specific sulfonamide aggregation-based effects.

Physicochemical Benchmarking and ADME Profiling of Dual-Sulfonamide Chemical Probes

The compound's distinctive dual-sulfonamide architecture (cyclic γ-sultam + secondary aryl sulfonamide) provides a physicochemical profile that is underrepresented in standard commercial screening libraries . With computed XLogP3-AA in the ~1.5–2.0 range, 6 hydrogen-bond acceptors, and 1 hydrogen-bond donor, this compound occupies a specific region of drug-like chemical space at the boundary of CNS and peripheral permeability predictions . It can be used as a calibration standard in ADME assay batteries (Caco-2 permeability, PAMPA, plasma protein binding, metabolic stability) to benchmark the behavior of dual-sulfonamide scaffolds against more common mono-sulfonamide or carboxylate-containing probes. The para-chloro substituent further enables LC-MS/MS quantification in biological matrices without requiring radiolabeling.

Fragment-Elaboration Starting Point for Targeted Covalent Inhibitor Design

The dioxidoisothiazolidine (γ-sultam) ring is a hydrolytically stable cyclic sulfonamide that can serve as a non-electrophilic warhead anchor for fragment-based drug discovery . When attached at the para position of the central phenyl ring, this moiety presents a rigid, pre-organized hydrogen-bonding surface suitable for engaging catalytic residues in sulfonamide-binding enzymes (e.g., carbonic anhydrases, PDI-family oxidoreductases). The 4-chlorobenzenesulfonamide portion can be further elaborated to introduce electrophilic warheads (e.g., acrylamide, vinyl sulfonamide) for targeted covalent inhibition strategies. Procurement of this specific para-substituted scaffold provides the correct geometry for fragment growth toward the intended target, avoiding the structural misalignment that would result from using the meta-substituted analog.

Quote Request

Request a Quote for 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.